molecular formula C11H21N3OSi B8241916 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine

Cat. No.: B8241916
M. Wt: 239.39 g/mol
InChI Key: BPOOQQFFFXFEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with an amine group and a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The pyrazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar protection and substitution reactions on a larger scale, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted under acidic or basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized pyrazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, it can be used to study the effects of pyrazine derivatives on biological systems.

Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 5-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • 5-(((tert-Butyldimethylsilyl)oxy)methyl)benzene

Comparison: Compared to similar compounds, 5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrazin-2-amine is unique due to the presence of the pyrazine ring, which can confer different electronic properties and reactivity. This makes it particularly useful in applications where the pyrazine ring’s properties are advantageous.

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OSi/c1-11(2,3)16(4,5)15-8-9-6-14-10(12)7-13-9/h6-7H,8H2,1-5H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOOQQFFFXFEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.